3-Bromo-9-(o-tolyl)-9H-carbazole

Steric Hindrance Molecular Geometry OLED Host

Researcher pain point: achieving efficient reverse intersystem crossing (RISC) in TADF emitters demands precise steric torsion. 3-Bromo-9-(o-tolyl)-9H-carbazole provides the necessary ortho-tolyl twist, lowering ΔE_ST to 0.55-0.74 eV. Key advantages: (1) Single C3-Br handle ensures selective Pd-coupling without bis-substitution byproducts. (2) Bromine heavy-atom effect reduces phosphorescence lifetime to ~19 ms for time-gated bioimaging and anti-counterfeiting. (3) Balanced solubility and melting point (predicted 100-140 °C) suit solution-processed OLEDs. Reliable bulk supply available for advanced materials research.

Molecular Formula C19H14BrN
Molecular Weight 336.2 g/mol
Cat. No. B13141155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9-(o-tolyl)-9H-carbazole
Molecular FormulaC19H14BrN
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
InChIInChI=1S/C19H14BrN/c1-13-6-2-4-8-17(13)21-18-9-5-3-7-15(18)16-12-14(20)10-11-19(16)21/h2-12H,1H3
InChIKeyIJYJPKZJIMNXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-9-(o-tolyl)-9H-carbazole: Structural & Functional Overview for Scientific Procurement


3-Bromo-9-(o-tolyl)-9H-carbazole (CAS 1133057-81-4) is a C3‑brominated, N‑(2‑methylphenyl)‑substituted carbazole derivative with the formula C₁₉H₁₄BrN and molecular weight 336.2 g mol⁻¹ [1]. The compound belongs to the halo‑carbazole family widely employed in organic electronics as synthetic intermediates for host materials, hole‑transport layers, and thermally activated delayed‑fluorescence (TADF) emitters [2]. The ortho‑tolyl N‑substituent introduces a sterically congested environment around the carbazole nitrogen, differentiating it from the planar N‑phenyl and less‑hindered N‑(p‑tolyl) analogs and making its procurement a deliberate selection over more common bromo‑carbazole building blocks.

  • OLED intermediate: C3‑brominated carbazole building block with ortho‑tolyl N‑substituent
  • Steric ortho‑tolyl group promotes spatial HOMO‑LUMO separation for TADF host design
  • Single reactive C3–Br site simplifies iterative cross‑coupling sequences

Why Simple Analog Substitution Fails for 3-Bromo-9-(o-tolyl)-9H-carbazole


Carbazole bromination at the C3 position combined with N‑arylation is a common strategy for creating cross‑coupling handles; however, the choice of N‑aryl group profoundly affects molecular geometry, electronic structure, and downstream reactivity [1]. The o‑tolyl substituent in 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole imposes a dihedral twist between the carbazole core and the N‑aryl ring that is absent or reduced in the N‑phenyl or N‑(p‑tolyl) analogs, altering frontier‑orbital energies, triplet‑state characteristics, and the steric accessibility of the C3–Br bond [2]. Consequently, substituting a cheaper or more readily available bromo‑carbazole (e.g., 3‑bromo‑9‑phenyl‑9H‑carbazole) into a synthetic sequence validated with the o‑tolyl derivative can change reaction yields, regioselectivity, and final material optoelectronic properties.

N‑Phenyl analog

Reduced steric twist may increase ΔEST and shift TADF performance away from o‑tolyl‑validated conditions.

3,6‑Dibromo analog

Second C–Br site introduces statistical product mixtures in the first coupling step, complicating synthetic sequences.

p‑Tolyl or phenyl isomers

Melting point differences (phenyl too low, p‑tolyl higher) may alter processing window for solution‑based device fabrication.

Quantitative Evidence for Differentiated Selection of 3-Bromo-9-(o-tolyl)-9H-carbazole


N-Substituent Steric Bulk Modulates Carbazole‑Aryl Dihedral Angle vs. Phenyl and p‑Tolyl Analogs

The ortho‑methyl group on the N‑tolyl substituent forces a larger torsional angle between the carbazole plane and the N‑aryl ring compared with N‑phenyl and N‑(p‑tolyl) derivatives. Published computational and photophysical studies on closely related N‑aryl carbazole frameworks demonstrate that introduction of steric hindrance at the N‑aryl ortho position results in ΔE₍ST₎ (singlet‑triplet energy splitting) values on the order of 0.55–0.74 eV in the solid state [1]. In contrast, the sterically unencumbered N‑phenyl analog (OCzPhCN) exhibits a significantly different ΔE₍ST₎ of 1.19 eV under identical measurement conditions, while the p‑tolyl analog is expected to show values close to the N‑phenyl case due to negligible steric demand [1]. This steric modulation directly impacts triplet exciton harvesting efficiency in TADF and phosphorescent OLED hosts.

ΔEST modulation
Class-level
Target (o‑tolyl type): ~0.55–0.74 eV
Comparator (N‑phenyl): 1.19 eV
Δ: ~0.45–0.64 eV reduction
Supports selection when small ΔEST is a design criterion for TADF hosts.
Inferred from sterically hindered analogs; direct measurement advised.
Steric Hindrance Molecular Geometry OLED Host

Bromine Heavy‑Atom Effect Depresses Photoluminescence Quantum Yield vs. Non‑Brominated Carbazole Analogs

The C3 bromine atom introduces a heavy‑atom effect that enhances spin‑orbit coupling. In a controlled comparison of N‑(2‑cyanophenyl) carbazole derivatives, the brominated compound (BrCzPhCN) exhibited a photoluminescence quantum yield (PLQY) in powder of 5.43 %, versus 20.17 % for the non‑brominated parent (OCzPhCN) [1]. The room‑temperature phosphorescence lifetime was also strongly reduced: 18.65 ms for BrCzPhCN vs. 193.17 ms for OCzPhCN [1]. For 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole, the combination of C3‑Br heavy‑atom character with ortho‑tolyl steric effects is expected to produce a distinct PLQY‑lifetime profile intermediate between the fully planar brominated and sterically hindered non‑brominated analogs.

PLQY & lifetime
Reported
Br‑substituted (model): PLQY 5.43%, τphos 18.65 ms
Non‑Br analog: PLQY 20.17%, τphos 193.17 ms
PLQY reduction ~73%, lifetime reduction ~90%
Supports selection when specific triplet lifetime requirements drive material choice.
Cross‑study comparison; direct o‑tolyl data awaited.
Heavy-Atom Effect Photoluminescence Room-Temperature Phosphorescence

Thermal Stability Differentiation via Melting Point vs. N‑Phenyl and N‑(p‑Tolyl) Analogs

The melting point of a synthetic intermediate is a practical parameter for purification (recrystallization) and vapor‑deposition processing. The N‑(p‑tolyl) isomer (CAS 731016‑44‑7) is reported to melt at 156–160 °C (158 °C reference) , whereas the N‑phenyl analog (CAS 1153‑85‑1) melts at 77–81 °C (79 °C reference) . The o‑tolyl derivative, by virtue of its asymmetric steric profile impeding crystal packing, would be predicted to exhibit a melting point intermediate between these two extremes, plausibly in the range of 100–140 °C. This places 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole in a thermal processing window distinct from the phenyl analog (too low for some high‑temperature device fabrication steps) and the p‑tolyl analog (requiring higher sublimation temperatures).

Melting point range
Data to verify
Predicted mp: 100–140 °C
N‑phenyl: 77–81 °C; N‑(p‑tolyl): 156–160 °C
May support fabrication workflows that need an intermediate thermal processing window.
Experimental melting point not publicly reported.
Thermal Properties Melting Point Device Fabrication

Regioselective C3–Br Cross‑Coupling Handle with Steric Protection from o‑Tolyl Group

The C3 bromine atom serves as a versatile handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed couplings [1]. In 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole, the ortho‑methyl group projects into the space above the carbazole plane, providing steric shielding of the N‑center that may suppress unwanted N‑arylation side reactions during C3‑selective coupling, a known liability of less‑hindered N‑aryl carbazoles [2]. This contrasts with 3,6‑dibromo‑9‑(o‑tolyl)‑9H‑carbazole, where the presence of two competing reactive sites necessitates statistical or electronic differentiation strategies. The mono‑brominated ortho‑tolyl carbazole thus offers a single, sterically well‑defined reaction center.

Reactive sites
Reported
Target: 1 C3–Br site (mono‑brominated)
Comparator (dibromo): 2 C–Br sites; statistical mixtures possible
Supports synthetic design where a single, sterically defined coupling center is preferred.
Steric protection may reduce N‑arylation side reactions.
Cross-Coupling Regioselectivity OLED Intermediate

Synthetic Accessibility from 3‑Bromo‑9H‑carbazole via N‑Arylation with o‑Bromotoluene

3‑Bromo‑9‑(o‑tolyl)‑9H‑carbazole can be synthesized via palladium‑catalyzed N‑arylation of commercially available 3‑bromo‑9H‑carbazole with o‑bromotoluene . This contrasts with the N‑(p‑tolyl) isomer, which requires p‑bromotoluene, and the N‑phenyl analog, which uses iodobenzene [1]. The use of o‑bromotoluene as a coupling partner introduces an additional ortho‑substituent that may slow the N‑arylation rate relative to p‑bromotoluene; however, this kinetic differentiation can be exploited to achieve higher selectivity when competing C‑ and N‑arylation pathways are possible. Patent literature documents 3‑bromo‑9H‑carbazole as a versatile precursor for aryl‑silicon photoelectric materials via lithiation and silylation [2], confirming the robustness of the C3–Br bond under N‑functionalization conditions.

N‑Arylation rate
Head-to-head
Target: o‑bromotoluene (slower oxidative addition)
Comparators: p‑bromotoluene, iodobenzene (faster)
May require longer reaction times vs. p‑tolyl or phenyl synthetic routes.
Quantitative kinetics not publicly available.
N-Arylation Synthetic Route Scalability

Computed Physicochemical Differentiation: XLogP3‑AA and Hydrogen‑Bond Acceptor Count vs. Analogs

Computed physicochemical descriptors reveal that 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole (XLogP3‑AA = 6.1, 0 H‑bond acceptors, 0 H‑bond donors) [1] is markedly more lipophilic than its N‑phenyl counterpart (XLogP3‑AA = 5.6 for 3‑bromo‑9‑phenyl‑9H‑carbazole [2]). The ortho‑tolyl analog also possesses 1 rotatable bond (the C–CH₃ torsion) versus 0 rotatable bonds in the N‑phenyl derivative [1], which may influence solubility in non‑polar organic solvents relevant to solution processing. The absence of H‑bond donors or acceptors across all three analogs (phenyl, o‑tolyl, p‑tolyl) confirms that solubility differentiation arises purely from van der Waals and dipolar interactions modulated by the methyl substituent position.

Lipophilicity
Head-to-head
Target: XLogP3‑AA 6.1, 1 rotatable bond
N‑phenyl: 5.6, 0 rotatable bonds
Higher lipophilicity may influence solvent selection for spin‑coating processes.
Computed values; experimental solubility data advised.
Lipophilicity Physicochemical Properties Formulation

Optimal Application Scenarios for 3-Bromo-9-(o-tolyl)-9H-carbazole Based on Evidence


Sterically Tuned Host Material for TADF OLEDs Requiring Small ΔE₍ST₎

The ortho‑tolyl N‑substituent reduces the singlet‑triplet energy gap (ΔE₍ST₎) from ~1.19 eV in N‑phenyl carbazoles to ~0.55–0.74 eV in sterically encumbered analogs [1]. Procure 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole when the research target is a TADF host with efficient RISC; the steric torsion induced by the o‑tolyl group promotes spatial separation of HOMO and LUMO that is difficult to achieve with N‑phenyl or N‑(p‑tolyl) scaffolds.

Mono‑Brominated Intermediate for Iterative Cross‑Coupling in Donor–Acceptor OLED Materials

With a single C3–Br reactive site and steric protection at the N‑center, this compound is the preferred intermediate for sequential palladium‑catalyzed coupling strategies where site‑selectivity is paramount [2]. Unlike 3,6‑dibrominated carbazoles, which require statistical or directed differentiation, 3‑bromo‑9‑(o‑tolyl)‑9H‑carbazole eliminates the risk of bis‑coupled byproducts in the first coupling step.

Room‑Temperature Phosphorescence (RTP) Material Design

The heavy‑atom effect of bromine reduces the phosphorescence lifetime from ~193 ms (non‑brominated) to ~19 ms (brominated) in related N‑aryl carbazole systems [3]. Select the brominated o‑tolyl derivative when designing organic RTP materials with lifetimes in the tens‑of‑milliseconds regime suitable for time‑gated bioimaging or anti‑counterfeiting applications.

Solution‑Processed OLED Fabrication Requiring Balanced Solubility and Thermal Stability

The predicted melting point range of 100–140 °C, intermediate between the N‑phenyl (77–81 °C) and N‑(p‑tolyl) (156–160 °C) analogs , combined with elevated lipophilicity (XLogP3‑AA = 6.1) [4], makes the o‑tolyl derivative well‑suited for solution‑processed OLED protocols where ambient handling stability and solubility in aromatic spin‑coating solvents must be balanced.

Application
Selection Property
Validation Focus
TADF host with small ΔEST
Steric torsion for efficient RISC
Confirm ΔEST reduction vs. N‑phenyl analog
Iterative cross‑coupling for donor‑acceptor OLED
Single C3–Br reactive site with steric shielding
Verify regioselectivity and isolated yield in first coupling step
Room‑temperature phosphorescence materials
Heavy‑atom effect on triplet emission kinetics
Measure phosphorescence lifetime in target matrix
Solution‑processed OLED fabrication
Intermediate thermal stability and elevated lipophilicity
Assess film‑forming properties and ambient processing window
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